Trimethyl 1-(2-phenylethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate
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Overview
Description
3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with three methyl groups and a phenylethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate aldehydes or ketones with substituted phenylhydrazine under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce different dihydropyridine derivatives .
Scientific Research Applications
3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE
- 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine
Uniqueness
The uniqueness of 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE lies in its specific substitution pattern and the presence of both dihydropyridine and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H21NO6 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
trimethyl 1-(2-phenylethyl)-4H-pyridine-3,4,5-tricarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-24-17(21)14-11-20(10-9-13-7-5-4-6-8-13)12-15(18(22)25-2)16(14)19(23)26-3/h4-8,11-12,16H,9-10H2,1-3H3 |
InChI Key |
INJWUBAGCLWUDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=CN(C=C1C(=O)OC)CCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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